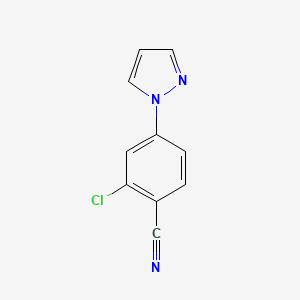

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Descripción general

Descripción

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a white crystalline powder that is slightly soluble in water but soluble in common organic solvents such as methanol, ethanol, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under alkaline conditions. The reaction produces this compound, which is then purified through crystallization . Another method involves a Suzuki reaction where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Alkaline Conditions: Used in the initial synthesis involving benzonitrile and 2-chloro-4-nitrobenzonitrile.

Suzuki Reaction Conditions: Involves the use of boronic acid derivatives and palladium catalysts.

Major Products Formed

The major products formed from these reactions are typically intermediates used in further synthesis of biologically active compounds. For example, the compound can be used to synthesize ODM-201, an androgen receptor antagonist .

Aplicaciones Científicas De Investigación

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile primarily involves its role as an intermediate in the synthesis of androgen receptor antagonists. These antagonists bind to the androgen receptor, inhibiting its activity and thereby reducing the growth of androgen-dependent tumors, such as those found in prostate cancer . The compound’s structure allows it to interact with the ligand-binding pocket of the androgen receptor, blocking its function .

Comparación Con Compuestos Similares

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Another isomer with similar applications but different reactivity due to the position of the pyrazole ring.

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: Similar in structure but with variations in biological activity and synthesis routes.

The uniqueness of this compound lies in its specific interaction with androgen receptors, making it a valuable intermediate in the synthesis of targeted cancer therapies .

Actividad Biológica

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated benzene ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in treating various diseases, particularly those involving androgen receptors.

Androgen Receptor Modulation

Research indicates that this compound exhibits significant activity as a selective modulator of androgen receptors. This compound has been investigated for its therapeutic effects in conditions such as prostate cancer and other androgen receptor-dependent diseases. It operates by modulating androgen receptor activity, influencing cellular processes associated with growth and differentiation in target tissues .

Mechanism of Action:

- Interaction with Androgen Receptors: In vitro assays have demonstrated that this compound can selectively inhibit or activate androgen receptor pathways, which is crucial for developing targeted therapies for hormone-dependent cancers.

- Selectivity: The compound shows high affinity and strong antagonistic activity in androgen receptor-overexpressing cells while exhibiting minimal agonistic effects .

Anticancer Activity

Studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines. Its role as an androgen receptor antagonist positions it as a promising candidate for treating prostate cancer and potentially other malignancies influenced by androgen signaling .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole | 0.84 | Additional phenyl group enhancing stability |

| 3-(2,5-Dichlorophenyl)-1H-pyrazole | 0.86 | Contains two chlorine substituents improving reactivity |

| 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole | 0.84 | Substituted at the pyrazole position for varied activity |

| 3-(2-Chlorophenyl)-1H-pyrazole | 0.84 | Lacks the cyano group but retains chlorination |

These compounds share similar structural features but differ in their biological activities, highlighting the unique potential of this compound.

Synthesis

The synthesis of this compound typically involves:

This synthetic route allows for the introduction of the pyrazole moiety onto the chlorinated benzonitrile framework, which is essential for its biological activity .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Prostate Cancer Cell Lines: A study demonstrated significant inhibition of cell proliferation in prostate cancer models treated with this compound, indicating its potential as an effective therapeutic agent .

- Androgen Receptor Interactions: Another investigation highlighted its selective modulation of androgen receptors, providing insights into its mechanism as an antagonist in AR-dependent pathways .

Propiedades

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOOYXQSVXFKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734497 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339882-58-4 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence suggests that 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives might target a different site on the AR compared to traditional antagonists?

A2: The research indicates that derivatives of this compound, specifically compounds 2f, 2k, and 4c, displayed potent AR antagonistic activities. Importantly, these compounds demonstrated activity against antiandrogen-resistant cell lines, suggesting a mechanism distinct from LBP-targeting antagonists. Furthermore, the study proposes that these compounds potentially interact with AR binding function 3, which differs from the traditional LBP target. [] This finding highlights the potential of this novel scaffold for developing next-generation AR antagonists with improved efficacy against resistant prostate cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.